N-cyclohexyl-3,5-difluoroaniline
Description
Significance of Fluorine Substitution in Aromatic Amines for Chemical Research
The introduction of fluorine atoms into aromatic amines, such as aniline (B41778), imparts profound changes to their physicochemical properties, making them valuable subjects of scientific inquiry. nih.gov Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. This electronic effect can influence a compound's reactivity, metabolic stability, and binding affinity to biological targets. northeastern.edunih.gov In the realm of medicinal chemistry, for instance, the strategic placement of fluorine can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. nih.gov Moreover, the carbon-fluorine bond is exceptionally strong, which can increase the thermal and chemical stability of the molecule. nih.gov The unique properties conferred by fluorine have led to the widespread incorporation of fluorinated motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Overview of Aniline Derivatives in Organic Chemistry and Materials Science
Aniline and its derivatives are cornerstone molecules in the fields of organic chemistry and materials science. researchgate.net Historically, aniline has been a vital precursor in the synthesis of dyes and pigments. wikipedia.org In modern organic synthesis, aniline derivatives serve as versatile intermediates for creating a vast array of more complex molecules through reactions such as diazotization, which allows for the conversion of the amino group into various other functionalities. wikipedia.orggeeksforgeeks.org They are also fundamental building blocks for many polymers, including polyurethanes, which are used in everything from plastics to thermal insulation. sci-hub.se In materials science, aniline derivatives are integral to the development of conductive polymers, which have applications in sensors and other electronic devices. rsc.org The amino group's ability to form hydrogen bonds also plays a crucial role in directing the self-assembly of molecules in crystal engineering. researchgate.net
Structural and Electronic Features of 3,5-Difluoroaniline (B1215098) as a Precursor
The precursor to N-cyclohexyl-3,5-difluoroaniline is 3,5-difluoroaniline. drugbank.com The two fluorine atoms at the meta positions (3 and 5) of the aniline ring have a significant impact on the molecule's electronic properties. drugbank.comuni.lu Due to their high electronegativity, the fluorine atoms withdraw electron density from the aromatic ring through the sigma bond (inductive effect). This withdrawal of electron density makes the amino group less basic compared to aniline itself. geeksforgeeks.org The placement of the fluorine atoms in the meta positions means that their electron-withdrawing inductive effect dominates over any potential resonance effects. This altered electronic landscape influences the reactivity of the aromatic ring in electrophilic substitution reactions and modifies the hydrogen bonding capabilities of the amino group. researchgate.net
Rationale for Cyclohexyl Moiety Integration into Fluorinated Aniline Frameworks
Interactive Data Tables
Below are interactive data tables summarizing the key properties of the compounds discussed in this article.
Structure
3D Structure
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-cyclohexyl-3,5-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2 |
InChI Key |
DFVGMNNIPOVJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexyl 3,5 Difluoroaniline and Its Precursors
Established Synthetic Routes to 3,5-Difluoroaniline (B1215098)
The industrial and laboratory-scale production of 3,5-difluoroaniline has been the subject of extensive research, leading to several distinct synthetic routes. These pathways are often evaluated based on their efficiency, yield, cost-effectiveness, and environmental impact.
A prominent strategy for synthesizing 3,5-difluoroaniline involves multi-step sequences starting from various halogenated benzene (B151609) derivatives. These routes offer versatility but can be complex.
One effective, short synthetic route begins with 1,3,5-trichlorobenzene (B151690), a readily available industrial chemical. google.com This process involves two main steps: the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene (B1201519), followed by amination to yield 3,5-difluoroaniline. google.com A variation of this approach first converts 1,3,5-trichlorobenzene to 3,5-difluorochlorobenzene, which is then aminated. google.com
Another multi-stage process starts with 2,4-difluoroaniline. This sequence includes halogenation (e.g., bromination), followed by a diazotization reaction to form a diazonium salt. This intermediate is then reduced to yield a 1-halo-3,5-difluorobenzene, which is subsequently aminated to produce the final product. google.comgoogle.com
More complex routes have also been devised. For example, a four-stage synthesis starting from 2,4,5-trichloronitrobenzene (B44141) has been described. google.comgoogle.com The steps include:
Reaction with an alkali metal fluoride (B91410) to give 5-chloro-2,4-difluoronitrobenzene.
Chlorinating denitration to form 1,3-dichloro-4,6-difluorobenzene.
Nitration to yield 2,6-dichloro-3,5-difluoronitrobenzene.
Reaction with hydrogen, which simultaneously removes the chlorine atoms and reduces the nitro group to an amine. google.comgoogle.com
The reduction of substituted nitrobenzenes is a fundamental method for preparing anilines, and this holds true for the synthesis of 3,5-difluoroaniline. These pathways are often characterized by their high efficiency and selectivity.
A common precursor for this method is 3,5-difluoronitrobenzene (B45260). This compound can be synthesized from 2,4-difluoro-6-nitroaniline (B1293778) by removing the amino group via a reaction with sodium nitrite. The resulting 3,5-difluoronitrobenzene is then reduced to 3,5-difluoroaniline. google.com
Another significant reductive pathway involves the catalytic hydrogenation of chloro-substituted difluoronitrobenzenes. For instance, 2,6-dichloro-3,5-difluoronitrobenzene can be reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction achieves both the reduction of the nitro group and the dehalogenation (removal of chlorine atoms) in a single step to yield 3,5-difluoroaniline. google.comgoogle.comchemicalbook.com
Similarly, halogenated anilines can serve as precursors. The reductive dehalogenation of compounds like 2-chloro-3,5-difluoroaniline (B1349362) using a palladium-carbon catalyst and a hydrogen source (such as hydrogen gas or hydrazine) provides a direct route to 3,5-difluoroaniline with high yields. prepchem.comepo.org
Catalytic amination provides a direct method to introduce an amino group onto an aromatic ring. These reactions are crucial for converting halogenated difluorobenzenes into 3,5-difluoroaniline.
The amination of 1,3,5-trifluorobenzene with aqueous or anhydrous ammonia (B1221849) is a high-yield method for producing 3,5-difluoroaniline. google.com This reaction leverages the activation of the benzene ring by the fluorine substituents for nucleophilic substitution.
Another widely used method is the amination of 1-bromo-3,5-difluorobenzene (B42898). This reaction is typically carried out using an excess of aqueous ammonia under pressure, catalyzed by copper compounds such as cuprous oxide. google.comgoogle.com
A similar process has been developed for 3,5-difluorochlorobenzene, which is reacted with ammonia in the presence of a solvent and a copper compound catalyst, often in conjunction with another metal like iron, cobalt, or zinc. google.com This catalytic system facilitates the substitution of the chlorine atom with an amino group. The amination can also be applied to fluorinated benzonitriles, where the cyano group activates the ring towards nucleophilic attack by ammonia. epo.org
Below is a comparative table of various synthetic routes to 3,5-difluoroaniline:
Table 1: Comparison of Synthetic Routes to 3,5-Difluoroaniline| Starting Material | Key Intermediate(s) | Key Reaction Type(s) | Reported Yield | Reference(s) |
|---|---|---|---|---|
| 1,3,5-Trichlorobenzene | 1,3,5-Trifluorobenzene | Fluorination, Amination | >80% | google.com |
| 2-Chloro-3,5-difluoroaniline | - | Catalytic Reduction | 91% | prepchem.comepo.org |
| 1-Bromo-3,5-difluorobenzene | - | Catalytic Amination | - | google.comgoogle.com |
| 2,4-Difluoroaniline | 2-Bromo-4,6-difluoroaniline, 1-Bromo-3,5-difluorobenzene | Halogenation, Diazotization, Amination | - | google.comgoogle.com |
| 2,4,5-Trichloronitrobenzene | 2,6-Dichloro-3,5-difluoronitrobenzene | Fluorination, Nitration, Reduction | Moderate | google.comgoogle.com |
Direct Synthesis of N-Cyclohexyl-3,5-difluoroaniline
The direct synthesis of this compound is most strategically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of an activated aryl halide with a nucleophile, in this case, cyclohexylamine (B46788).
The SNAr mechanism is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds on aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.com
In the context of synthesizing this compound, a plausible SNAr strategy involves the reaction of a 1-halo-3,5-difluorobenzene (such as 1-bromo-3,5-difluorobenzene or 1-chloro-3,5-difluorobenzene) with cyclohexylamine. The two fluorine atoms on the benzene ring act as strong electron-withdrawing groups, making the carbon atom attached to the halogen leaving group electrophilic and susceptible to attack by the nucleophilic cyclohexylamine. youtube.com
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the carbon atom bearing the leaving group (e.g., bromine or chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group.
This direct coupling method is an efficient way to form the desired N-aryl bond, leading to the formation of this compound. The reaction conditions, such as solvent, temperature, and the potential need for a base to neutralize the generated hydrohalic acid, would be optimized to ensure high conversion and yield.
Reductive Amination Protocols
Reductive amination stands as a cornerstone of amine synthesis, offering a direct pathway to this compound from 3,5-difluoroaniline and cyclohexanone (B45756). This one-pot reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comorganic-chemistry.org
The choice of reducing agent is critical. Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for the iminium ion over the starting ketone, minimizing the formation of cyclohexanol (B46403) as a byproduct. harvard.edu The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or methanol, and can be facilitated by the addition of an acid catalyst, like acetic acid, to promote imine formation. harvard.edu
A general representation of the reductive amination is as follows:
3,5-Difluoroaniline + Cyclohexanone + Reducing Agent → this compound
While specific experimental data for the reductive amination of 3,5-difluoroaniline with cyclohexanone is not extensively detailed in publicly available literature, the general principles of this reaction are well-established for a wide range of anilines and ketones. masterorganicchemistry.comorganic-chemistry.org
Palladium-Catalyzed Amination Approaches
The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, provides an alternative and highly versatile method for the synthesis of this compound. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base. For the synthesis of this compound, this would involve the reaction of a 3,5-difluorophenyl halide with cyclohexylamine.
The general reaction scheme is:
3,5-Difluoro-X + Cyclohexylamine + Pd-catalyst/Ligand + Base → this compound (where X = Br, I, or OTf)
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. wikipedia.orgorganic-chemistry.org These ligands play a crucial role in facilitating the key steps of the catalytic cycle, namely oxidative addition, amine coordination, deprotonation, and reductive elimination. For the coupling of an electron-deficient aryl halide like 1-bromo-3,5-difluorobenzene with an aliphatic amine like cyclohexylamine, ligands such as those from the Buchwald or Hartwig research groups are often employed. wikipedia.orgorganic-chemistry.org
Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Systems
The yield and purity of this compound obtained from either reductive amination or palladium-catalyzed amination are significantly influenced by the reaction conditions. Careful optimization of these parameters is crucial for developing an efficient and scalable synthetic process.
For Reductive Amination:
| Parameter | Considerations |
| Temperature | Reactions are often run at room temperature, but gentle heating may be required to drive imine formation. researchgate.net |
| Solvent | Dichloromethane, methanol, and tetrahydrofuran (B95107) are commonly used solvents. researchgate.netsigmaaldrich.com The choice of solvent can affect the solubility of reactants and the rate of reaction. |
| Catalyst | Acid catalysts like acetic acid are often added to accelerate the formation of the imine intermediate. harvard.edu |
| Reducing Agent | The choice of reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄) impacts selectivity and reaction rate. masterorganicchemistry.com |
For Palladium-Catalyzed Amination:
| Parameter | Considerations |
| Temperature | Reactions are typically heated, often in the range of 80-120 °C, to facilitate the catalytic cycle. rsc.org |
| Solvent | Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. rsc.orgrsc.org |
| Catalyst System | The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical for reaction efficiency and scope. wikipedia.orgorganic-chemistry.org |
| Base | A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine. libretexts.orgrsc.org |
Alternative Synthetic Pathways for N-Substituted Difluoroanilines
Beyond the direct synthesis of this compound, the methodologies described can be extended to produce a variety of related N-substituted difluoroaniline derivatives.
Synthesis of Related N-Alkyl/Aryl-3,5-difluoroaniline Derivatives
The synthetic strategies outlined above are not limited to the cyclohexyl substituent. By employing different carbonyl compounds in reductive amination or various primary and secondary amines in palladium-catalyzed coupling, a diverse library of N-alkyl and N-aryl-3,5-difluoroaniline derivatives can be accessed. For instance, reacting 3,5-difluoroaniline with other ketones or aldehydes via reductive amination would yield the corresponding N-alkyl-3,5-difluoroanilines. Similarly, the Buchwald-Hartwig amination allows for the coupling of 3,5-difluorophenyl halides with a wide range of alkyl and aryl amines.
The synthesis of various substituted meta-hetarylanilines from heterocyclic-substituted 1,3-diketones has also been reported, demonstrating the versatility of benzannulation reactions in creating complex aniline (B41778) derivatives. beilstein-journals.org
Stereoselective Synthesis Considerations
The introduction of chirality into N-substituted difluoroanilines is an area of growing interest, particularly for applications in medicinal chemistry. While the specific stereoselective synthesis of this compound has not been detailed in the reviewed literature, general strategies for stereoselective amine synthesis could be applied.
For instance, the use of chiral reducing agents or chiral auxiliaries in reductive amination could potentially induce stereoselectivity in the formation of the C-N bond if a prochiral ketone were used. More promisingly, the field of asymmetric catalysis offers powerful tools. Chiral phosphine ligands in palladium-catalyzed amination reactions have been successfully employed in the synthesis of chiral amines. researchgate.net However, applying this to achieve stereoselectivity at the cyclohexyl ring would require a different approach, potentially involving a chiral cyclohexylamine starting material or a stereoselective reaction on a pre-formed N-(cyclohexenyl)-3,5-difluoroaniline. The stereoselective synthesis of various tetrahydroxycyclohexyl β-amino acid derivatives has been achieved through methods like Diels-Alder reactions and Curtius rearrangements, showcasing pathways to chiral cyclohexylamines that could serve as precursors.
Mechanistic Investigations of Reactions Involving N Cyclohexyl 3,5 Difluoroaniline and Its Precursors
Reaction Mechanism Studies of 3,5-Difluoroaniline (B1215098) Formation
The synthesis of 3,5-difluoroaniline, a crucial intermediate, can be achieved through various pathways. google.comgoogle.com Mechanistic understanding of these routes is vital for process optimization and safety. Key methods involve the transformation of halogenated or nitrated aromatic precursors.
Halogen Exchange Mechanisms
One prominent synthetic route to 3,5-difluoroaniline involves a sequence of reactions starting from a multi-halogenated benzene (B151609) precursor. wipo.intresearchgate.net A common strategy begins with 1,3,5-trichlorobenzene (B151690), which undergoes halogen exchange (halex) reactions. In this process, chlorine atoms are substituted by fluorine atoms, typically using a fluoride (B91410) salt like potassium fluoride (KF).
A subsequent pathway involves the amination of a 1-halo-3,5-difluorobenzene intermediate. google.comgoogle.com A particularly notable industrial process involves the diazotization of a 2-halo-4,6-difluoroaniline. google.comgoogle.comwipo.int In this mechanism, the starting aniline (B41778) is treated with a diazotizing agent, such as sodium nitrite, to form a diazonium salt intermediate. google.comgoogle.com To circumvent the potential hazards of accumulating explosive diazonium salts, the reaction is conducted in the presence of a reducing agent, like a C1-C6 alcohol (e.g., isopropyl alcohol), which reduces the diazonium salt to 1-halo-3,5-difluorobenzene as it is formed. google.comgoogle.com The resulting 1-halo-3,5-difluorobenzene is then aminated, often using aqueous ammonia (B1221849) with a copper catalyst, to yield the final 3,5-difluoroaniline product. google.com
Nitro Group Reduction Mechanisms
The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines, including 3,5-difluoroaniline. This can be achieved by starting with a precursor like 3,5-difluoronitrobenzene (B45260). The mechanisms for this reduction are well-studied and generally fall into two main categories: catalytic hydrogenation and chemical reduction. rsc.orgorientjchem.orgresearchgate.netgoogle.com
The most widely accepted framework for these transformations is the Haber-Lukashevich mechanism, which proposes two parallel pathways. rsc.orgorientjchem.orggoogle.comresearchgate.net
Direct Hydrogenation Pathway: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂). google.com The reduction of the hydroxylamine is often the slowest step. google.com
Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced through azo and hydrazo intermediates to the final amine product. google.com
Density functional theory (DFT) calculations on model systems, such as the reduction of nitrobenzene (B124822) over a Pt(111) catalyst, suggest a detailed pathway where hydrogen atoms are sequentially added to the oxygen and nitrogen atoms, leading to the cleavage of the N-O bonds and the formation of the amine. lboro.ac.uk Another DFT study on a Pt₁ single-atom catalyst supported on phosphomolybdic acid proposed that the dissociation of the N-O bonds is triggered by single and double hydrogen-induced mechanisms. nih.gov
Commonly used methods and their respective mechanistic features are summarized in the table below.
| Reduction Method | Reagent/Catalyst | Key Mechanistic Features |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Nickel | The reaction occurs on the surface of the metal catalyst. The nitro compound and the hydrogen source are adsorbed onto the catalyst surface, where the transfer of hydrogen atoms to the nitro group is facilitated. rsc.orgorientjchem.orglboro.ac.uk |
| Metal/Acid Reduction | Fe, Sn, or Zn in acidic medium (e.g., HCl) | Involves a series of single-electron transfers from the metal to the nitro group. The acidic medium provides protons for the formation of water from the oxygen atoms of the nitro group. |
| Transfer Hydrogenation | Isopropyl alcohol, Formic acid | A hydrogen donor transfers hydrogen to the substrate, mediated by a catalyst. For instance, with isopropyl alcohol over a nano MgO-ZrO₂ catalyst, the alcohol is adsorbed and transfers a hydride to the nitrobenzene. researchgate.net |
Mechanistic Aspects of N-Alkylation and N-Arylation Reactions
The formation of N-cyclohexyl-3,5-difluoroaniline from 3,5-difluoroaniline involves the creation of a new carbon-nitrogen bond, a process known as N-alkylation. The mechanisms governing such reactions are often catalyzed by transition metals and are a cornerstone of modern organic synthesis. wikipedia.orgrsc.org
One of the most powerful methods for forming C-N bonds is the Buchwald-Hartwig amination. wikipedia.orgrsc.orglibretexts.orgorganic-chemistry.orgpearson.com This palladium-catalyzed cross-coupling reaction typically involves an aryl halide (or triflate) and an amine. For the synthesis of this compound, a variation could involve coupling 3,5-difluoroaniline with a cyclohexyl halide or coupling cyclohexylamine (B46788) with a 1-halo-3,5-difluorobenzene.
Another important route is the N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" strategy. rsc.orgacs.org This method uses an alcohol (e.g., cyclohexanol) as the alkylating agent and is catalyzed by various transition metal complexes, including those of ruthenium, iridium, and nickel. rsc.orgnih.govacs.orgresearchgate.net The general mechanism proceeds in three steps:
The catalyst dehydrogenates the alcohol to form an aldehyde or ketone intermediate.
The intermediate condenses with the amine to form an imine.
The catalyst, now bearing the hydrogen from the first step, hydrogenates the imine to yield the final N-alkylated amine product. researchgate.net
Role of Catalysts and Ligands in C-N Bond Formation
In transition metal-catalyzed C-N coupling reactions, the choice of catalyst and, crucially, the supporting ligand, dictates the efficiency, scope, and selectivity of the transformation. rsc.orgnih.govsigmaaldrich.com The generally accepted catalytic cycle for a Buchwald-Hartwig amination is shown below. wikipedia.orglibretexts.orgnih.gov
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. Electron-rich and sterically hindered phosphine (B1218219) ligands are known to facilitate this rate-limiting step, especially for less reactive aryl chlorides. nih.govsigmaaldrich.com
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, followed by deprotonation with a base (e.g., a tert-butoxide) to form a palladium amide complex.
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle. nih.gov The steric bulk of the ligand often promotes this final step. wikipedia.org
The table below highlights various ligands and their roles in palladium-catalyzed amination.
| Ligand Type | Examples | Key Features & Role |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Highly effective for a broad range of C-N couplings. Their steric bulk and electron-donating nature promote both oxidative addition and reductive elimination. nih.gov |
| Bidentate Phosphines | BINAP, DPEPhos | Form stable chelate complexes with palladium. Can be effective but sometimes lead to lower catalytic activity compared to bulky monophosphines. wikipedia.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable complexes with metals. They are highly effective in stabilizing the catalyst and promoting reactions with challenging substrates. organic-chemistry.orgacs.org |
| Ylide-Substituted Phosphines (YPhos) | YPhos | These are extremely strong electron-donating ligands that can activate even very inert bonds like Ar-Cl under mild conditions. sigmaaldrich.comacs.org |
Transition State Analysis in Cross-Coupling Reactions
Understanding the transition states in a catalytic cycle provides deep insight into reaction barriers and selectivity. Density Functional Theory (DFT) has become a powerful tool for elucidating these complex reaction coordinates. nih.govnih.govresearchgate.netnih.gov
In the context of C-N cross-coupling, DFT studies have analyzed the key steps:
Oxidative Addition: Calculations show how the electronic properties of the phosphine ligand influence the energy barrier of this step. More electron-donating ligands lower the barrier by increasing electron density on the palladium center, making it more nucleophilic towards the aryl halide. nih.gov
Reductive Elimination: This step is highly sensitive to the geometry and electronic nature of the palladium complex. acs.org DFT calculations can model the transition state, which often involves a three-centered arrangement of the palladium, nitrogen, and carbon atoms. The calculations help explain why bulky ligands can accelerate this step by creating steric strain that is relieved upon product formation.
Computational studies on related Rh(III)-catalyzed C-N coupling reactions show that the reductive coupling step is highly sensitive to the nature of the coupling partners and that the formation of charged products is favored in more polar solvents. nih.gov Such theoretical insights are crucial for rationally designing more efficient catalysts and selecting optimal reaction conditions.
Chemical Reactivity and Derivatization Strategies of N Cyclohexyl 3,5 Difluoroaniline
Formation of Schiff Bases and Imines
The secondary amine functionality of N-cyclohexyl-3,5-difluoroaniline allows for the formation of imines, also known as Schiff bases, through condensation reactions with aldehydes or ketones. redalyc.orgresearchgate.net This reaction typically requires an acid catalyst to facilitate the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. redalyc.orgresearchgate.net The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. redalyc.org
The reactivity of the imine functional group is similar to that of a carbonyl group, although generally less reactive due to the lower electronegativity of nitrogen compared to oxygen. redalyc.orgresearchgate.net Lewis acids can be employed as catalysts to enhance the reactivity of imines in subsequent reactions. redalyc.orgresearchgate.net The formation of imines from this compound provides a pathway to a diverse range of derivatives, as the imine itself can undergo various transformations.
| Reactant 1 | Reactant 2 | Product Type | Catalyst |
| This compound | Aldehyde | Imine (Schiff Base) | Acid |
| This compound | Ketone | Imine (Schiff Base) | Acid |
This table illustrates the general reactants and catalysts involved in Schiff base formation with this compound.
Urea (B33335) and Thiourea (B124793) Derivatives Synthesis
The secondary amine of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate.
For instance, the synthesis of N-cyclohexylurea derivatives can be achieved by reacting cyclohexylamine (B46788) with urea at elevated temperatures, often in the presence of water. google.com The reaction proceeds via the elimination of ammonia (B1221849). google.com A similar principle applies to the synthesis of diaryl ureas, where an amine is reacted with an appropriate isocyanate. nih.gov The development of small molecules based on the diaryl urea scaffold is an active area of research. nih.gov
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Isocyanate | Urea Derivative |
| This compound | Isothiocyanate | Thiourea Derivative |
This table shows the reactants for the synthesis of urea and thiourea derivatives from this compound.
Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
For this compound, the directing effects of the substituents on the phenyl ring must be considered. The fluorine atoms are electron-withdrawing and deactivating, while the N-cyclohexylamino group is an activating group and ortho-, para-directing. The combined effect of these groups will influence the position of electrophilic attack. The fluorine atoms direct incoming electrophiles to the ortho and para positions relative to themselves, while the amino group directs to its ortho and para positions. The interplay of these electronic effects determines the regioselectivity of the substitution.
Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. youtube.com The reaction can proceed through two primary mechanisms: addition-elimination and elimination-addition (benzyne mechanism). youtube.com
In the context of this compound, the two fluorine atoms act as leaving groups and strongly activate the ring towards nucleophilic attack due to their high electronegativity. youtube.comnih.gov This makes the carbon atoms to which they are attached highly electrophilic. youtube.com The presence of strong electron-withdrawing groups is crucial for the addition-elimination mechanism, which involves the formation of a stable anionic intermediate called a Meisenheimer complex. nih.gov The rate-determining step in this mechanism is typically the initial nucleophilic attack. youtube.com
The regioselectivity of SNAr reactions is dictated by the position of the leaving group and the electron-withdrawing groups, which should ideally be ortho or para to each other. youtube.com In this compound, a nucleophile could potentially replace one of the fluorine atoms. The outcome of such a reaction would depend on the specific nucleophile and reaction conditions.
| SNAr Mechanism | Key Features | Relevance to this compound |
| Addition-Elimination | Requires electron-withdrawing groups; forms a Meisenheimer complex. youtube.comnih.gov | The two fluorine atoms strongly activate the ring for this mechanism. youtube.com |
| Elimination-Addition (Benzyne) | Involves a benzyne (B1209423) intermediate; can lead to substitution at positions adjacent to the leaving group. youtube.com | Less likely to be the primary pathway given the strong activation by the fluorine atoms for the addition-elimination mechanism. |
This table compares the two main SNAr mechanisms and their relevance to this compound.
Cycloaddition Reactions and Heterocycle Formation
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, including heterocycles. nih.govorganic-chemistry.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules. A common example is the [3+2] dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. nih.govrsc.org
While direct cycloaddition reactions involving the phenyl ring of this compound are not commonly reported, derivatives of this compound can be utilized in cycloaddition chemistry. For example, imines derived from this compound could potentially act as dienophiles or participate in other cycloaddition pathways. Furthermore, the aniline (B41778) nitrogen can be a starting point for building heterocyclic rings. For instance, reactions leading to the formation of quinoxalines or other nitrogen-containing heterocycles often involve aniline derivatives. nih.gov
Metal Complexation and Coordination Chemistry
The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potential ligand for metal ions. The coordination chemistry of aniline derivatives is extensive, with the nitrogen atom acting as a donor to form a wide variety of metal complexes.
The electronic properties of the this compound ligand, particularly the electron-withdrawing nature of the difluorinated phenyl ring, will influence the stability and properties of the resulting metal complexes. The steric bulk of the cyclohexyl group will also play a significant role in the coordination geometry and the number of ligands that can bind to a metal center. Research on the coordination chemistry of similar fluorinated aniline derivatives could provide insights into the potential complexation behavior of this compound.
Derivatization for Analytical Purposes (Excluding Basic ID)
Chemical derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for a particular analytical method. For this compound, derivatization could be employed to enhance its detectability or improve its separation characteristics in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
For example, acylation of the secondary amine with a reagent containing a chromophore or fluorophore could be used to create a derivative that is readily detectable by UV-Vis or fluorescence spectroscopy. This is a common strategy to improve the sensitivity of analysis for compounds that lack strong chromophores themselves. Similarly, derivatization to form less polar or more volatile compounds can improve GC performance. The choice of derivatizing agent would depend on the specific analytical goal and the instrumentation available.
Advanced Spectroscopic and Structural Elucidation of N Cyclohexyl 3,5 Difluoroaniline and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
The NMR spectra of N-cyclohexyl-3,5-difluoroaniline are predicted to be a composite of signals from the 3,5-difluorophenyl group and the cyclohexyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atoms and the electronic effects of the N-H group.
¹H NMR: The proton spectrum is expected to show distinct regions for the aromatic and aliphatic protons.
Aromatic Protons: The 3,5-difluoroaniline (B1215098) moiety would exhibit a characteristic pattern. The proton at the C4 position would appear as a triplet due to coupling with the two equivalent fluorine atoms. The protons at the C2 and C6 positions would likely appear as a doublet of triplets (or a more complex multiplet) due to coupling with the adjacent fluorine and the C4 proton.
Cyclohexyl Protons: The protons of the cyclohexyl ring would resonate in the upfield region, typically between 1.0 and 4.0 ppm. The proton attached to the nitrogen (the methine proton) would be the most downfield of this group, and its chemical shift would be sensitive to the solvent and concentration due to hydrogen bonding. The remaining methylene (B1212753) protons would exhibit complex multiplets due to axial and equatorial dispositions and their coupling with each other.
N-H Proton: A broad singlet is expected for the N-H proton, the chemical shift of which would be highly dependent on the solvent, temperature, and concentration.
¹³C NMR: The carbon spectrum would provide information on all unique carbon atoms in the molecule.
Aromatic Carbons: The carbon atoms attached to fluorine (C3 and C5) would show large one-bond C-F coupling constants and would be significantly downfield. The carbon attached to the nitrogen (C1) would also be downfield. The remaining aromatic carbons (C2, C4, C6) would have chemical shifts influenced by both the fluorine and amino groups.
Cyclohexyl Carbons: The carbon atoms of the cyclohexyl ring would appear in the aliphatic region of the spectrum. The carbon atom bonded to the nitrogen would be the most downfield of this set.
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent fluorine atoms at the C3 and C5 positions. The chemical shift would be characteristic of a fluorobenzene (B45895) derivative.
Influence of Varied Environments: Changes in solvent polarity and hydrogen-bonding capability would primarily affect the chemical shifts of the N-H proton and the adjacent protons and carbons on both the aromatic and cyclohexyl rings. In protic solvents, hydrogen bonding would lead to a downfield shift of the N-H signal.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the cyclohexyl ring and also between the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the cyclohexyl ring and the aniline (B41778) nitrogen, for example, by observing a correlation between the N-H proton and the carbons of the cyclohexyl ring, and between the cyclohexyl methine proton and the aromatic carbons.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its functional groups.
N-H Stretch: A characteristic sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration. Its exact position and shape would be influenced by hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group would be observed just below 3000 cm⁻¹.
C-F Stretches: Strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹, would be indicative of the C-F stretching vibrations.
Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the benzene (B151609) ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy.
The symmetric vibrations of the molecule, such as the symmetric stretching of the C-F bonds and the breathing mode of the aromatic ring, are often strong in the Raman spectrum.
The N-H stretching vibration would also be observable.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the following key fragmentations:
Loss of a hydrogen atom.
Loss of an alkyl fragment from the cyclohexyl ring.
Cleavage of the C-N bond, leading to the formation of a cyclohexyl cation and a 3,5-difluoroanilino radical, or a 3,5-difluorophenylaminyl cation and a cyclohexyl radical.
Loss of HF or F from the aromatic ring.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn would confirm the elemental composition.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of:
Bond lengths and angles of all atoms in the molecule.
The conformation of the cyclohexyl ring (typically a chair conformation).
The planarity of the aniline portion of the molecule.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and potentially weak C-H···F interactions.
While no specific crystal structure for this compound is publicly available, data from related structures, such as 3,5-difluoroaniline itself, can provide insights into the expected geometry of the difluorophenyl moiety.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be dictated by a balance of various intermolecular forces, primarily hydrogen bonding and interactions involving the fluorine substituents.
In the crystal structure of the parent 3,5-difluoroaniline , the primary intermolecular interaction is the N-H···N hydrogen bond, which is a common feature in the crystal packing of anilines. nih.gov The presence of the bulky, non-polar cyclohexyl group in this compound would introduce significant steric hindrance, likely disrupting the simple hydrogen-bonded chains or sheets observed in 3,5-difluoroaniline.
The presence of the cyclohexyl ring introduces the possibility of van der Waals interactions and C-H···π interactions between the cyclohexyl hydrogens and the aromatic ring of neighboring molecules. The interplay between these weaker interactions and the stronger (though sterically hindered) N-H···N or potential N-H···F hydrogen bonds would ultimately determine the final crystal lattice.
A hypothetical data table for the primary intermolecular interactions in this compound, based on these considerations, is presented below.
| Interaction Type |
Conformation Analysis in the Crystalline State
The conformation of this compound in the solid state would be characterized by the orientation of the cyclohexyl ring relative to the difluorophenyl group and the conformation of the cyclohexyl ring itself.
The cyclohexyl ring is expected to adopt a stable chair conformation , as this minimizes both angle and torsional strain. In this conformation, the substituent (the difluoroanilino group) can occupy either an axial or an equatorial position. Due to steric hindrance between the axial substituent and the axial hydrogens on the same side of the ring (1,3-diaxial interactions), the equatorial position is overwhelmingly favored for bulky substituents. Therefore, it is highly probable that the difluoroanilino group would be found in the equatorial position in the crystal structure.
A second critical conformational aspect is the torsion angle describing the orientation of the cyclohexyl ring with respect to the aniline moiety. This would be influenced by the packing forces in the crystal lattice, seeking to minimize intermolecular steric clashes and maximize favorable interactions.
Below is a hypothetical table of key conformational parameters for this compound, based on expected values from related structures.
| Parameter |
Until experimental data becomes available, these analyses based on fundamental principles of structural chemistry and data from analogous compounds provide the most reliable picture of the solid-state structure of this compound.
Computational and Theoretical Studies on N Cyclohexyl 3,5 Difluoroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-cyclohexyl-3,5-difluoroaniline, DFT calculations offer a deep understanding of its geometric, electronic, and vibrational characteristics.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this process considers the spatial arrangement of the cyclohexyl and 3,5-difluoroaniline (B1215098) moieties. The bond lengths, bond angles, and dihedral angles are systematically varied to locate the global energy minimum on the potential energy surface.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on expected values from related structures. Actual DFT calculations would be required for precise data.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (aniline) | 1.40 - 1.44 | - | - |
| C-F | 1.34 - 1.36 | - | - |
| N-H | 1.01 - 1.03 | - | - |
| C-N-C (cyclohexyl) | - | 118 - 122 | - |
Geometry optimization is crucial as it provides the foundation for all subsequent computational analyses, including the calculation of electronic and spectroscopic properties.
Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping
The electronic properties of a molecule are key to understanding its reactivity and chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of the HOMO, while the cyclohexyl group may have a lesser effect on the frontier orbitals.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In this compound, the electronegative fluorine and nitrogen atoms will create regions of negative electrostatic potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aniline (B41778) and cyclohexyl groups will exhibit positive electrostatic potential (blue), marking them as potential sites for nucleophilic interaction.
Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and based on expected values from related structures. Actual DFT calculations would be required for precise data.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational analysis, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For this compound, the vibrational spectrum will be characterized by modes corresponding to the 3,5-difluoroaniline and cyclohexyl components.
Key vibrational modes would include:
N-H stretching: Expected in the region of 3300-3500 cm⁻¹.
C-H stretching (aromatic and aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group are found just below 3000 cm⁻¹.
C-F stretching: Strong absorptions are expected in the 1200-1350 cm⁻¹ region.
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ range.
Cyclohexane ring vibrations: Various bending and rocking modes at lower frequencies.
Theoretical studies on similar halogenated anilines and N-substituted anilines have shown good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors. materialsciencejournal.orgglobalresearchonline.netsphinxsai.com
Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on expected values from related structures. Actual DFT calculations would be required for precise data.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C-F Stretch | 1250 - 1350 |
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors include:
Ionization Potential (I): Approximated as -E(HOMO).
Electron Affinity (A): Approximated as -E(LUMO).
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These parameters help in predicting the global reactivity of this compound. A higher electrophilicity index suggests a greater capacity to accept electrons. The presence of fluorine atoms is expected to increase the electrophilicity of the aromatic ring.
Molecular Dynamics Simulations for Solution Behavior and Conformational Dynamics
Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent environment over time. MD simulations provide insights into:
Solvation Structure: How solvent molecules arrange around the solute.
Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the aniline N-H group and solvent molecules.
For this compound, MD simulations in various solvents would reveal how the solvent polarity affects its conformational preferences and intermolecular interactions. Such simulations on other aniline derivatives have been used to understand their behavior in solution. acs.org
QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a series of compounds with a specific property. While often used for biological activity, QSAR can also be applied to predict non-biological properties such as solubility, boiling point, or chromatographic retention times for derivatives of this compound.
For a QSAR study, a set of derivatives would be synthesized or computationally designed by modifying the substituents on the aniline ring or the cyclohexyl group. Various molecular descriptors (e.g., lipophilicity (logP), molar refractivity, topological indices) would be calculated for each derivative. A mathematical model would then be developed to relate these descriptors to the property of interest. Such models can be valuable for designing new molecules with desired physicochemical properties for various applications. Studies on other aniline derivatives have successfully used QSAR to predict properties like toxicity, which is a measure of a chemical's activity. nih.gov
Fluorine Effects on Aromaticity and Reactivity
The introduction of fluorine atoms onto an aromatic ring, as seen in this compound, profoundly influences the electronic structure, aromatic character, and chemical reactivity of the molecule. Computational and theoretical studies provide a quantitative framework for understanding these effects, which are primarily driven by the high electronegativity and inductive electron-withdrawing nature of fluorine.
Impact on Aromaticity
The aromaticity of the aniline ring in this compound is subtly altered by the presence of two fluorine atoms at the meta positions. Aromaticity is a multidimensional concept, and its quantification is often approached using several theoretical indices.
Structural and Magnetic Indices of Aromaticity: Two common metrics used to evaluate aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA is a structure-based index, where a value of 1 indicates a fully aromatic system and values less than 1 denote a decrease in aromaticity. NICS, a magnetic criterion, measures the magnetic shielding at the center of the ring; more negative values typically indicate stronger diatropic ring currents and thus higher aromaticity.
While no specific computational studies for this compound are publicly available, data from related fluorinated anilines can provide significant insights. For instance, computational studies on various substituted benzenes show that fluorine substitution can lead to minor alterations in these indices nih.gov. The strong electronegativity of fluorine can cause some degree of bond localization, which would be reflected as a slight decrease in the HOMA value compared to unsubstituted aniline. However, the effect of meta-substitution is generally less pronounced than ortho or para substitution.
| Compound | Aromaticity Index | Typical Value/Trend | Inferred Effect on this compound |
|---|---|---|---|
| Benzene (B151609) (Reference) | HOMA | ~1 | Slight decrease in aromaticity compared to aniline due to inductive effects of fluorine, but still strongly aromatic. |
| Aniline | HOMA | Slightly less than 1 | |
| Benzene (Reference) | NICS(0) (ppm) | ~ -7 to -10 | NICS value likely to be slightly less negative than in aniline, indicating a minor reduction in the diatropic ring current. |
| Aniline | NICS(0) (ppm) | Varies with computational method |
Influence on Chemical Reactivity
The reactivity of the aromatic ring in this compound is significantly modulated by the two fluorine substituents. These effects can be rationalized by examining the molecule's electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO).
Inductive and Resonance Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. In the case of 3,5-difluoroaniline, the two fluorine atoms at the meta positions synergistically withdraw electron density from the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to aniline itself. The Hammett substituent constant (σ) is a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The meta-substituent constant (σ_meta) for fluorine is positive (around +0.34), indicating its electron-withdrawing nature at this position oup.compitt.edu.
Frontier Molecular Orbitals and Reactivity Descriptors: Density Functional Theory (DFT) calculations on related molecules, such as m-fluoroaniline and 3,4-difluoroaniline, provide valuable insights into the reactivity of this compound chemrxiv.orgnih.gov. The presence of fluorine atoms generally lowers the energy of both the HOMO and LUMO. A lower HOMO energy suggests a reduced ability to donate electrons, thus decreasing reactivity towards electrophiles. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a larger gap implies greater stability and lower reactivity bohrium.com.
Conceptual DFT also provides reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), which can be calculated from the HOMO and LUMO energies. The introduction of two fluorine atoms is expected to make the chemical potential more negative and increase the chemical hardness, further signifying a decrease in reactivity.
| Parameter | Definition | Effect of 3,5-Difluoro Substitution | Implication for Reactivity |
|---|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy | Lowered | Reduced nucleophilicity; less reactive towards electrophiles. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Lowered | Increased electrophilicity; more susceptible to nucleophilic attack under certain conditions. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Increased | Increased kinetic stability and lower overall reactivity. |
| Hammett Constant (σ_meta) | Measure of inductive/resonance effect | Positive (+0.34 for F) | Electron-withdrawing effect, deactivating the ring for electrophilic substitution. |
Applications in Advanced Chemical Synthesis and Materials Science
Building Block in Complex Organic Synthesis
The chemical reactivity of N-cyclohexyl-3,5-difluoroaniline, particularly the nucleophilicity of the secondary amine and the potential for electrophilic substitution on the electron-rich aniline (B41778) ring, allows for its incorporation into a wide array of molecular frameworks. This makes it a crucial intermediate in the construction of elaborate and functionally diverse organic compounds.
Precursor for Pharmaceutically Relevant Scaffolds (e.g., Triazines, Pyrimidines, Ureas)
The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds that can interact with biological targets. This compound serves as a key starting material for the synthesis of several such scaffolds, including triazines, pyrimidines, and ureas.
Triazines:
The 1,3,5-triazine (B166579) core is a prominent feature in many biologically active compounds with applications in medicinal chemistry. The synthesis of substituted triazines often involves the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride. While direct synthesis routes starting from this compound are not extensively documented in publicly available literature, its structural motifs are found in related triazine derivatives. For instance, N-Cyclohexyl-1,3,5-triazine-2,4-diamine is a known compound, highlighting the feasibility of incorporating the N-cyclohexyl moiety into a triazine ring. sigmaaldrich.comscholarsresearchlibrary.com The general synthetic strategy for creating trisubstituted triazines involves a step-wise reaction with different amines at controlled temperatures. derpharmachemica.comnih.gov
Pyrimidines:
Ureas:
Urea (B33335) derivatives represent a significant class of compounds with a wide range of biological activities. The synthesis of N,N'-disubstituted ureas can be achieved through several methods, including the reaction of an amine with an isocyanate or by reacting an amine with urea at elevated temperatures. google.comgoogle.com A production method for N-cyclohexylurea involves the reaction of cyclohexylamine (B46788) with urea. google.com This suggests a straightforward pathway for the synthesis of N-cyclohexyl-N'-(3,5-difluorophenyl)urea from this compound.
| Pharmaceutically Relevant Scaffold | General Synthetic Approach | Potential Role of this compound |
| Triazines | Stepwise nucleophilic substitution of cyanuric chloride with amines. derpharmachemica.comnih.gov | Can be used as a nucleophile to introduce the N-cyclohexyl-3,5-difluorophenyl moiety. |
| Pyrimidines | Condensation reactions involving β-dicarbonyl compounds or their equivalents. | Can be incorporated as a substituent on the pyrimidine (B1678525) ring. |
| Ureas | Reaction of an amine with an isocyanate or urea. google.comgoogle.com | Can react with an isocyanate or urea to form a disubstituted urea derivative. |
Synthesis of Agrochemical Intermediates
The precursor to the title compound, 3,5-difluoroaniline (B1215098), is recognized as an important intermediate in the production of plant protection agents. nih.gov While specific agrochemicals derived directly from this compound are not explicitly detailed in the available search results, the structural features of this compound are pertinent to the design of modern pesticides. The presence of a difluorinated phenyl ring can enhance metabolic stability and improve the biological activity of agrochemicals.
Integration into Functional Materials
The unique electronic and structural properties endowed by the fluorine atoms and the cyclohexyl group make this compound a potential candidate for incorporation into advanced functional materials. However, based on the conducted searches, there is limited publicly available research detailing its specific applications in the following areas.
Precursor for Liquid Crystal Materials and Molecular Conductors
Fluorinated compounds are of significant interest in the design of liquid crystals due to their ability to induce specific intermolecular interactions and influence mesophase behavior. Similarly, the planarity and electronic nature of the aromatic system could be exploited in the synthesis of molecular conductors. However, no direct studies linking this compound to these applications were identified.
Role in Organic Light-Emitting Diode (OLED) Materials
The development of efficient and stable materials for OLEDs is a major area of research. Fluorinated and amine-containing compounds are often used to tune the electronic properties and improve the performance of OLED devices. Despite this, no specific research was found that utilizes this compound in the synthesis of OLED materials.
Development of Optoelectronic Materials
The broader field of optoelectronic materials encompasses a wide range of applications. The combination of the electron-withdrawing fluorine atoms and the bulky, aliphatic cyclohexyl group in this compound could potentially be used to tailor the optical and electronic properties of new materials. Nevertheless, a review of available literature did not yield specific examples of its use in this domain.
Catalyst Ligand Development
The development of new catalyst systems is a cornerstone of modern chemical synthesis, and aniline derivatives are known to serve as ligands for various transition metal catalysts. beilstein-journals.org The electronic properties of the aniline ring and the steric bulk of the N-substituent can be fine-tuned to modulate the reactivity and selectivity of the catalytic center. acs.org The presence of fluorine atoms on the aniline ring, as in this compound, would be expected to exert a strong electron-withdrawing effect, which could significantly influence the electronic environment of a metal center. This could be advantageous in certain catalytic cycles where an electron-deficient metal center is desirable. rsc.org
In theory, this compound could be investigated as a ligand in transition metal-catalyzed reactions. nih.gov The cyclohexyl group provides significant steric bulk, which could be beneficial for promoting reductive elimination or preventing catalyst deactivation pathways. However, without specific studies on this compound, any discussion of its efficacy, the stability of the resulting metal complexes, or its performance in comparison to existing ligands remains speculative. Research on other N-substituted anilines has shown their potential in forming active pre-catalysts for cross-coupling reactions, but direct experimental evidence for this compound is absent. rsc.org
Polymer Chemistry Applications (e.g., as a monomer or initiator)
Fluorinated polymers are a significant class of materials known for their high thermal stability, chemical resistance, and unique surface properties. nih.gov They are often synthesized from fluorine-containing monomers. Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices. nih.govrsc.org
Theoretically, this compound could serve as a monomer in polymerization reactions. The aniline moiety provides the reactive site for polymerization, and the difluoro- and cyclohexyl-substituents would be incorporated into the resulting polymer, potentially imparting desirable properties such as increased thermal stability, hydrophobicity, and altered solubility. Studies on the polymerization of other substituted aniline derivatives have shown that the nature of the substituent significantly impacts the polymerization process and the properties of the final polymer. rsc.org
Alternatively, certain chemical compounds can act as initiators, substances that start a polymerization chain reaction. While there is extensive research on various types of polymerization initiators, there is no available information to suggest that this compound is used for this purpose.
Future Research Directions and Emerging Opportunities
Development of Greener Synthetic Routes and Sustainable Methodologies
The future synthesis of N-cyclohexyl-3,5-difluoroaniline and its precursors is geared towards environmentally benign processes that align with the principles of green chemistry. Current methods for producing substituted anilines often rely on transition-metal catalysis or harsh reaction conditions. beilstein-journals.org Research is now moving towards more sustainable alternatives.
Key areas for future research include:
Catalyst- and Additive-Free Reactions: Developing synthetic pathways that proceed without the need for metal catalysts or other additives is a primary goal. beilstein-journals.org For instance, sequential imine condensation–isoaromatization pathways have been successfully used for other N-substituted anilines and could be adapted. beilstein-journals.org
Benign Solvents and Reagents: The use of water as a solvent and the replacement of toxic reagents, like acetic anhydride, with greener alternatives such as magnesium sulphate-glacial acetic acid systems, are promising avenues. researchgate.netijtsrd.com
Renewable Feedstocks: Investigating the use of renewable biomass as a starting point for synthesizing key intermediates is a significant long-term goal. For example, processes are being developed to convert chitin, the second most abundant biomass, into nitrogen-containing chemicals, which could inspire future routes to aniline (B41778) derivatives. rsc.org
Improving Existing Routes: The synthesis of the precursor 3,5-difluoroaniline (B1215098) can be achieved from 1,3,5-trichlorobenzene (B151690) in two steps. google.com Future work could focus on making this process more efficient and environmentally friendly, for example, by optimizing the reaction of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of more sustainable copper compounds and solvents. google.com
| Greener Synthesis Strategy | Potential Advantage | Relevant Precursor/Analog |
| Catalyst-free imine condensation–isoaromatization | Reduces metal waste, simplifies purification | 2-benzyl N-substituted anilines |
| Water as solvent for nitroarene reduction | Environmentally benign, safe | Substituted anilines |
| Magnesium sulphate-acetic acid acetylation | Avoids toxic acetic anhydride | Acetanilide from aniline |
| Biomass-derived intermediates | Utilizes renewable resources | 3-acetamido-5-acetylfuran from chitin |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The electronic properties conferred by the two fluorine atoms on the aniline ring open up possibilities for exploring novel chemical reactions.
Future research should focus on:
Electron Donor-Acceptor (EDA) Complexes: The formation of EDA complexes between anilines and other reagents under photoirradiation is an emerging area. nih.govacs.org Exploiting this for this compound could lead to new, mild, and efficient methods for functionalization, such as difluoroalkylation, through a radical chain mechanism. nih.govacs.org
Reactivity Switching: The reactivity of metal complexes with substituted anilines can be dramatically altered by factors such as deprotonation. While nickel-oxygen complexes show low reactivity towards neutral anilines, their corresponding anionic forms (anilides) can undergo quantitative transformations. acs.orgacs.org Investigating this "reactivity switch" for this compound could unlock new synthetic pathways that are otherwise inaccessible.
Advanced Fluorination Techniques: While the target molecule is already fluorinated, further selective fluorination or the use of the existing fluorine atoms to direct other reactions is a key research area. Methods like ring-opening fluorination of related heterocyclic systems suggest that unprecedented transformations involving C-F bond formation are possible. researchgate.net
Design and Synthesis of Advanced Derivatives with Tailored Properties
This compound is a versatile scaffold for creating a new generation of molecules with specific, pre-defined functions. The precursor, 3,5-difluoroaniline, is already a vital intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Emerging opportunities include:
Medicinal Chemistry: The difluoromethoxy (OCF2H) and trifluoromethoxy (OCF3) groups are considered privileged in drug design. mdpi.com Introducing such fluorinated motifs onto the aniline ring or the cyclohexyl group of this compound could lead to new drug candidates with enhanced metabolic stability, membrane permeability, and pharmacokinetic profiles. mdpi.com
Agrochemicals: The development of new herbicides and pesticides with improved efficacy and environmental profiles is an ongoing need. chemimpex.com The unique fluorinated structure of this compound derivatives could be leveraged to create next-generation crop protection agents. chemimpex.com
Fragment-Based Drug Discovery: Using fragments of the molecule in screening campaigns could identify novel inhibitors for therapeutic targets. For example, fragment-based screening has been used to discover inhibitors of Cyclophilin D, where fragments were linked to create more potent molecules. nih.gov The N-cyclohexyl and 3,5-difluorophenyl moieties could serve as such fragments for hit-to-lead optimization. nih.gov
| Derivative Class | Potential Application | Key Structural Feature to Incorporate |
| Fluorinated Ethers | Pharmaceuticals | -OCF2H or -OCF3 groups |
| Novel Amides/Ureas | Agrochemicals, Pharmaceuticals | Linkage of molecular fragments |
| Functionalized Cyclohexyl Ring | Materials, Pharmaceuticals | Introduction of polar or chiral groups |
Deeper Integration into Emerging Material Science Fields
The inherent properties of fluorinated compounds, such as thermal and chemical resistance, make them ideal for advanced materials. chemimpex.com
Future research directions involve:
High-Performance Polymers: 3,5-Difluoroaniline is used to create fluorinated polymers with superior characteristics. chemimpex.com this compound could be explored as a monomer or an additive in the synthesis of new polymers. The bulky cyclohexyl group could impact polymer chain packing, while the difluoro-aromatic moiety would contribute to thermal stability and chemical inertness, making them suitable for demanding applications.
Organic Electronics: Fluorinated aniline derivatives are components in materials for Organic Light-Emitting Diodes (OLEDs). The specific substitution pattern of this compound could be used to fine-tune the electronic properties of materials used in charge-transport layers or as hosts for emissive dopants.
Specialty Dyes and Pigments: The parent compound, 3,5-difluoroaniline, is employed in producing specialty dyes with improved stability. chemimpex.com Derivatives of this compound could be synthesized to create novel colorants with enhanced lightfastness and resistance to chemical degradation for use in advanced coatings and textiles.
Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound and its derivatives.
Key opportunities in this area are:
Predicting Reaction Feasibility: Thermodynamic analysis can be used to quantitatively evaluate the feasibility of proposed synthetic steps. For example, calculating the heterolytic bond energies (ΔGhet) of nickel-ligand bonds has been used to rationalize the reactivity of nickel complexes towards substituted anilines. acs.orgacs.org This approach could predict the success of planned catalytic cycles for synthesizing or functionalizing this compound.
Structure-Based Design: For applications in medicinal chemistry, computational docking and molecular dynamics simulations can predict how derivatives of this compound will bind to target proteins. This allows for the rational design of more potent and selective inhibitors, as demonstrated in the optimization of Cyclophilin D inhibitors. nih.gov
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can be employed to predict the physical, chemical, and biological properties of yet-unsynthesized derivatives. This allows researchers to prioritize the synthesis of compounds with the most promising profiles for applications in materials or medicine, saving significant time and resources.
Q & A
Q. What are the environmental hazards associated with this compound, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
